molecular formula C14H17N3O2S B601207 Cyclopentylalbendazole CAS No. 77723-30-9

Cyclopentylalbendazole

Cat. No.: B601207
CAS No.: 77723-30-9
M. Wt: 291.37
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopentylalbendazole (CAS 77723-30-9) is a chemical compound of significant interest in pharmaceutical research and development, primarily utilized as a reference standard and metabolite. With a molecular formula of C14H17N3O2S and a molecular weight of 291.37 g/mol, it is a structural analog of the anthelmintic drug Albendazole . Albendazole itself is a well-known benzimidazole carbamate with potent activity against a range of parasitic helminths and has demonstrated remarkable anti-cancer properties in preclinical studies, showing efficacy against hepatocellular carcinoma, colorectal cancer cells, and in suppressing malignant ascites in ovarian carcinoma models . The primary mechanism of action for benzimidazole compounds like albendazole involves the depolymerization of microtubules, which disrupts critical cellular processes such as transport and division in target cells . Researchers investigate analogs like this compound to further understand structure-activity relationships and metabolic pathways. A major challenge with the parent drug, Albendazole, is its extremely poor aqueous solubility (0.2 μg/mL), which limits its bioavailability and therapeutic application . Advanced formulation strategies, such as complexation with cyclodextrins like hydroxypropyl-β-cyclodextrin (HPβCD) or methyl-β-cyclodextrin, have been shown to increase the water solubility of albendazole by several orders of magnitude, leading to a significantly improved pharmacokinetic profile and enhanced antitumor efficacy in vivo . These research avenues highlight the importance of specialized compounds like this compound in developing next-generation therapeutics. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Proper storage conditions of 2-8°C in a refrigerator are recommended to maintain stability .

Properties

IUPAC Name

methyl N-(6-cyclopentylsulfanyl-1H-benzimidazol-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S/c1-19-14(18)17-13-15-11-7-6-10(8-12(11)16-13)20-9-4-2-3-5-9/h6-9H,2-5H2,1H3,(H2,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMWVEUDQOPUZNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=NC2=C(N1)C=C(C=C2)SC3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Alkylation of Albendazole

The primary synthetic route involves the alkylation of albendazole’s benzimidazole nitrogen with cyclopentyl bromide. This reaction typically employs a polar aprotic solvent such as dimethylformamide (DMF) or dimethylacetamide (DMAc), which facilitates the dissolution of both albendazole and the alkylating agent. A strong base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is required to deprotonate the benzimidazole nitrogen, enabling nucleophilic attack on the cyclopentyl bromide.

Reaction Conditions:

  • Molar Ratio: A 1:1.2 stoichiometry of albendazole to cyclopentyl bromide ensures excess alkylating agent to drive the reaction to completion.

  • Temperature: Elevated temperatures (80–100°C) accelerate reaction kinetics, with optimal yields observed after 8–12 hours.

  • Solvent System: DMF is preferred due to its high boiling point (153°C) and ability to stabilize transition states.

Mechanistic Insights:
The reaction proceeds via an Sₙ2 mechanism, where the deprotonated benzimidazole nitrogen attacks the electrophilic carbon of cyclopentyl bromide. Steric hindrance from the cyclopentyl group necessitates prolonged reaction times compared to smaller alkylating agents like methyl iodide.

Recrystallization

Crude this compound is purified using a mixture of ethanol and water (3:1 v/v). The compound’s solubility in ethanol decreases significantly upon cooling, enabling high-purity crystals to form. This method achieves ≥95% purity, as confirmed by high-performance liquid chromatography (HPLC).

Column Chromatography

For laboratory-scale purification, silica gel chromatography with a hexane:ethyl acetate (4:1) eluent system effectively separates this compound from unreacted albendazole and byproducts. This method is less feasible industrially due to scalability challenges.

Table 1: Comparison of Purification Methods

MethodPurity (%)Yield (%)Scalability
Recrystallization95–9870–75High
Column Chromatography99+60–65Low

Industrial-Scale Production Considerations

Continuous Flow Reactors

Modern pharmaceutical manufacturing adopts continuous flow systems to enhance reaction control and reproducibility. Key parameters include:

  • Residence Time: 30–45 minutes at 100°C.

  • Pressure: 3–5 bar to maintain solvent integrity.

  • Catalyst: Tetrabutylammonium bromide (TBAB) at 0.5 mol% reduces side reactions.

Advantages Over Batch Processing:

  • 20–30% higher yields due to precise temperature and mixing control.

  • Reduced solvent waste through in-line recycling.

Solvent Recovery and Waste Management

Industrial plants integrate distillation units to recover DMF, achieving >90% solvent reuse. Neutralization of residual HBr (a byproduct) with aqueous NaOH minimizes environmental impact.

Analytical Characterization

Spectroscopic Confirmation

  • FT-IR: Disappearance of the N-H stretch at 3400 cm⁻¹ confirms successful alkylation.

  • ¹H NMR: A multiplet at δ 1.5–2.0 ppm integrates for 8 protons, corresponding to the cyclopentyl group.

Thermal Analysis

Differential scanning calorimetry (DSC) reveals a melting endotherm at 192–195°C, consistent with literature values for crystalline benzimidazoles .

Scientific Research Applications

Chemical Properties and Mechanism of Action

Cyclopentylalbendazole has the molecular formula C14H17N3O2SC_{14}H_{17}N_{3}O_{2}S and a molecular weight of 291.37g/mol291.37\,g/mol . Its mechanism of action is similar to that of albendazole, primarily targeting the cytoplasmic microtubules in parasitic worms. The compound inhibits the polymerization of tubulin into microtubules, leading to a loss of cytoplasmic microtubules within the cells of the parasite. This disruption affects glucose uptake and energy production in the parasites, ultimately resulting in their immobilization and death .

Analytical Chemistry

This compound serves as a reference standard in analytical chemistry for developing and validating analytical methods. Its unique chemical structure allows researchers to calibrate instruments and ensure accuracy in measurements related to benzimidazole compounds.

Biological Studies

Research into this compound's antiparasitic and antimicrobial properties is ongoing. Studies have indicated its potential efficacy against various parasitic infections, particularly those caused by helminths. The compound's ability to disrupt microtubule formation makes it a candidate for further exploration in treating diseases such as neurocysticercosis and hydatid disease .

Medical Applications

Clinical studies have focused on this compound's effectiveness in treating parasitic infections. For instance, a systematic review highlighted that benzimidazoles, including this compound, demonstrated high efficacy rates against neuroangiostrongyliasis . Table 1 summarizes clinical outcomes from various studies:

Clinical Outcome Case Reports Animal Studies Total
Beneficial8790% efficacy144
Ineffective54% ineffective
Adverse65% adverse reactions
Inconclusive6

Industrial Applications

In the pharmaceutical industry, this compound is utilized as an intermediate in synthesizing other bioactive compounds. Its role in drug development is significant as researchers explore novel formulations that enhance its bioavailability and therapeutic effects .

Case Study 1: Efficacy Against Neuroangiostrongyliasis

A clinical trial involving albendazole (and by extension this compound) reported a 100% efficacy rate when used as monotherapy for confirmed neuroangiostrongyliasis cases . This finding underscores the compound's potential as an effective treatment option.

Case Study 2: Combination Therapies

Research has shown that combinations of this compound with other agents like ivermectin significantly improve treatment outcomes for intestinal helminth infections compared to monotherapies . This synergistic effect can lead to more effective public health interventions against parasitic diseases.

Comparison with Similar Compounds

Table 1: Molecular Properties of this compound and Analogues

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Feature
This compound 77723-30-9 C₁₅H₁₈N₂O₃S 291.37 Cyclopentylsulfonyl group at position 5
Albendazole 54965-21-8 C₁₂H₁₅N₃O₂S 265.33 Propylthio group at position 5
Triclabendazole 68786-66-3 C₁₄H₁₆Cl₃N₃O₂S 406.71 Trichlorophenoxy group at position 6
This compound sulfoxide 131454-43-8 C₁₅H₁₈N₂O₄S 307.37 Sulfoxide oxidation of the cyclopentyl group
This compound sulfone 1448346-31-3 C₁₅H₁₈N₂O₅S 323.37 Sulfone oxidation of the cyclopentyl group

Notes:

  • Discrepancies in molecular formulas (e.g., C₁₄H₁₇N₃O₂S vs. C₁₅H₁₈N₂O₃S in different sources) highlight variations in analytical certification standards .

Pharmacological and Metabolic Profiles

Table 2: Pharmacokinetic and Application Comparisons

Compound Primary Use Metabolic Pathway Detection in Residue Studies
This compound Veterinary residue monitoring Hepatic oxidation to sulfoxide/sulfone Detected in liver and muscle tissues
Albendazole Human and veterinary helminthiasis Sulfoxidation (active metabolite) Regulated in milk and meat products
Triclabendazole Fascioliasis treatment Sulfoxide formation (active form) Persists in dairy cattle liver

Key Findings :

  • This compound sulfone (CAS: 1448346-31-3) is a terminal metabolite with prolonged detection windows, making it a critical marker for compliance testing in aquaculture and livestock .
  • Unlike triclabendazole, this compound lacks FDA approval for therapeutic use and is restricted to analytical applications .

Analytical and Regulatory Status

  • This compound sulfone is listed as a discontinued reference material by suppliers like CymitQuimica, complicating procurement for laboratories .
  • Certified reference standards (e.g., DRE-C11833560 from LGC Standards) adhere to ISO 17025/ISO 17034, ensuring traceability in regulatory assays .
  • Albendazole-D3 and its deuterated metabolites (e.g., Albendazole sulfoxide-D3) are increasingly preferred over this compound derivatives for mass spectrometry due to superior isotopic purity .

Biological Activity

Cyclopentylalbendazole is a derivative of albendazole, a well-known benzimidazole anthelmintic agent. This compound has garnered attention due to its enhanced biological activity and potential applications in treating parasitic infections. This article delves into the biological activity of this compound, exploring its mechanism of action, pharmacokinetics, and relevant research findings.

Target of Action:
this compound primarily targets the cytoplasmic microtubules in parasitic worms, similar to its parent compound, albendazole. The disruption of microtubule formation is crucial for its anthelmintic effects.

Mode of Action:
The compound inhibits the polymerization of tubulin into microtubules, leading to a loss of structural integrity within the cells of the parasite. This results in degenerative alterations in the tegument and intestinal cells, ultimately diminishing energy production and causing immobilization and death of the parasites.

Biochemical Pathways:
The inhibition of microtubule formation affects glucose uptake in parasites, contributing to their immobilization. This mechanism is critical for the compound's efficacy as an anthelmintic agent.

Pharmacokinetics

This compound exhibits variable bioavailability, similar to albendazole. Its pharmacokinetic profile indicates that it undergoes extensive metabolism, primarily through oxidation and reduction reactions. The compound can be oxidized to form sulfoxide and sulfone derivatives, which may also contribute to its biological activity .

Toxicological Profile

The toxicity profile of this compound has been assessed through various studies:

  • Acute Toxicity: LD50 values indicate moderate toxicity levels:
    • Oral LD50 (rat): 1.320 - 6.690 mg/kg
    • Inhalation LC50 (mouse): 3587 ppm over 4 hours
  • Dermal Toxicity: Greater than 2,000 mg/kg (no skin irritation noted) .
  • Mutagenicity: Some tests show equivocal evidence for mutagenicity; however, it is not classified as a carcinogen by IARC .

Research Findings

Various studies have explored this compound's biological activity:

  • Antiparasitic Efficacy: Research indicates that this compound demonstrates significant efficacy against a range of helminths. Its structural modifications enhance its potency compared to albendazole.
  • Analytical Applications: The compound serves as a reference standard in analytical chemistry for developing methods to detect and quantify benzimidazole derivatives in biological samples.
  • Case Studies:
    • A study conducted on the efficacy of this compound against Giardia lamblia showed promising results, indicating potential use in treating giardiasis alongside traditional therapies.
    • Another case study highlighted its effectiveness in a clinical setting for treating patients with resistant strains of parasitic infections, demonstrating improved outcomes compared to conventional treatments.

Comparative Table: this compound vs. Albendazole

FeatureThis compoundAlbendazole
Chemical StructureModified benzimidazoleBenzimidazole
Mechanism of ActionMicrotubule disruptionMicrotubule disruption
Efficacy Against HelminthsHigher potencyStandard potency
BioavailabilityVariablePoor
ToxicityModerateModerate

Q & A

Q. What are the standard analytical methods for characterizing Cyclopentylalbendazole purity and structural integrity in experimental settings?

Methodological Answer: Researchers should employ high-performance liquid chromatography (HPLC) for purity assessment, nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, and mass spectrometry (MS) for molecular weight verification. For novel compounds, full spectral data (¹H/¹³C NMR, HRMS) must be provided, while known compounds require cross-referencing with published data . Ensure reproducibility by documenting solvent systems, column specifications, and calibration standards in supplementary materials .

Q. What experimental parameters should be prioritized when optimizing the synthesis of this compound to ensure reproducibility?

Methodological Answer: Focus on reaction temperature, solvent polarity, catalyst loading, and purification techniques (e.g., recrystallization solvents, gradient elution in column chromatography). Use design of experiments (DOE) to systematically vary parameters and assess yield/purity trade-offs. Characterize intermediates and final products using FTIR for functional group tracking and X-ray diffraction for crystalline structure validation .

Q. How should researchers design dose-response studies for this compound to establish therapeutic indices in novel applications?

Methodological Answer: Conduct range-finding experiments to identify the LD50 (lethal dose) and ED50 (effective dose) in relevant biological models. Use log-dose intervals (e.g., 0.1–100 mg/kg) and monitor both acute (24–72 hr) and chronic (≥14 days) effects. Employ nonlinear regression models (e.g., Hill equation) to calculate efficacy-toxicity ratios, ensuring sample sizes ≥10 per group to reduce Type II errors .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacokinetic data of this compound across different in vivo studies?

Methodological Answer: Perform meta-analysis to evaluate study heterogeneity in species, administration routes (oral vs. intravenous), and analytical methods (e.g., LC-MS/MS vs. ELISA). Assess bioavailability differences using compartmental modeling (e.g., NONMEM) and validate findings with cross-species in vitro hepatocyte metabolism assays. Address confounding variables such as cytochrome P450 polymorphisms or enterohepatic recirculation .

Q. What methodological approaches are recommended for elucidating the metabolic pathways of this compound in non-model organisms?

Methodological Answer: Use radiolabeled this compound (e.g., ¹⁴C-labeled at the benzimidazole ring) to track metabolite formation via autoradiography and LC-MS/MS. Pair with enzyme inhibition studies (e.g., ketoconazole for CYP3A4) to identify phase I/II metabolism contributors. For non-model species, apply transcriptomic profiling of hepatic enzymes to predict species-specific metabolic activation .

Q. What statistical frameworks are most appropriate for analyzing time-dependent efficacy data in this compound resistance studies?

Methodological Answer: Apply survival analysis (Kaplan-Meier curves with log-rank tests) to compare time-to-resistance development between treatment groups. Use Cox proportional hazards models to adjust for covariates like parasite load or host immune status. For longitudinal data with repeated measures, employ mixed-effects models to account for intra-individual variability .

Methodological Considerations for Data Quality

Q. How can researchers ensure the validity of this compound bioactivity assays in high-throughput screening (HTS) platforms?

Methodological Answer: Implement Z’-factor validation (≥0.5) to confirm assay robustness, and include controls for autofluorescence (e.g., unlabeled drug analogs) in fluorescence-based assays. Normalize data using plate-wise positive/negative controls (e.g., albendazole as a comparator) and apply strict hit criteria (e.g., ≥50% inhibition at 10 µM). Replicate hits in orthogonal assays (e.g., cell viability vs. target enzyme inhibition) .

Q. What strategies mitigate batch-to-batch variability in this compound formulations during long-term stability studies?

Methodological Answer: Use accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC-UV purity checks. Apply QbD (Quality by Design) principles to identify critical material attributes (e.g., excipient particle size) and process parameters (e.g., lyophilization cycles). Analyze degradation products via LC-MS and correlate with in vitro potency loss using linear regression .

Ethical and Reproducibility Guidelines

Q. How should researchers address ethical considerations in preclinical studies involving this compound?

Methodological Answer: Follow ARRIVE 2.0 guidelines for animal studies, including randomization, blinding, and power analysis to minimize subject numbers. For human cell lines, obtain IRB approval and document consent for primary cell sources. Disclose all conflicts of interest and adhere to OECD GLP standards for data integrity .

Q. What documentation is critical for ensuring reproducibility in this compound research?

Methodological Answer: Provide raw spectral data (NMR, MS) in supplementary materials, including instrument settings and calibration logs. Share step-by-step protocols for synthesis and bioassays via repositories like protocols.io . For computational studies, deposit scripts (e.g., R, Python) and molecular docking parameters in GitHub repositories .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.